molecular formula C8H5N5O2 B8685401 6-Azido-1,4-dihydroquinoxaline-2,3-dione CAS No. 115581-89-0

6-Azido-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B8685401
CAS No.: 115581-89-0
M. Wt: 203.16 g/mol
InChI Key: XGRALATXBGXIDI-UHFFFAOYSA-N
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Description

6-Azido-1,4-dihydroquinoxaline-2,3-dione (CAS 115581-89-0) is a specialist member of the quinoxalinedione family, which are known to act as antagonists of ionotropic glutamate receptors . This compound is of significant interest in neuroscience research, particularly as a photoreactive, competitive antagonist of AMPA receptors (AMPARs) . AMPA receptors mediate the majority of fast excitatory synaptic transmission in the central nervous system and are essential for processes underlying synaptic plasticity, such as learning and memory . The unique value of this azido-functionalized quinoxalinedione lies in its ability to irreversibly inactivate AMPA receptors upon photostimulation with ultraviolet light . Upon irradiation, the compound loses dinitrogen to form a highly reactive nitrene intermediate. This nitrene can then react intermolecularly to form a stable, covalent adduct with a key glutamic acid residue (Glu705) within the ligand-binding core of the GluR2 AMPA receptor subunit, thereby permanently antagonizing the receptor . This mechanism makes it an important biological probe for rapidly and irreversibly inactivating AMPARs expressed on the surfaces of neurons, allowing researchers to investigate receptor function and trafficking with high temporal precision . In the absence of UV light, the compound functions as a reversible antagonist. It must be stored in a dark place under an inert atmosphere, preferably in a freezer at -20°C or below to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115581-89-0

Molecular Formula

C8H5N5O2

Molecular Weight

203.16 g/mol

IUPAC Name

6-azido-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C8H5N5O2/c9-13-12-4-1-2-5-6(3-4)11-8(15)7(14)10-5/h1-3H,(H,10,14)(H,11,15)

InChI Key

XGRALATXBGXIDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=[N+]=[N-])NC(=O)C(=O)N2

Origin of Product

United States

Synthetic Methodologies for 6 Azido 1,4 Dihydroquinoxaline 2,3 Dione and Its Analogues

General Approaches to the 1,4-Dihydroquinoxaline-2,3-dione Scaffold

The foundational structure of 1,4-dihydroquinoxaline-2,3-dione is most commonly synthesized through the cyclocondensation of an aromatic diamine with a 1,2-dicarbonyl compound. This method is versatile and widely used for preparing a variety of substituted quinoxaline (B1680401) derivatives. sapub.orgnih.gov

Condensation Reactions with o-Phenylenediamines

The classical and most direct method for synthesizing the 1,4-dihydroquinoxaline-2,3-dione scaffold is the condensation reaction between substituted o-phenylenediamines and oxalic acid or its derivatives. ias.ac.in This reaction is typically carried out by heating the reactants in a suitable solvent, often with an acid catalyst, to facilitate the cyclization and dehydration steps. nih.gov The versatility of this method allows for the preparation of various substituted quinoxalinediones by simply changing the substitution pattern on the starting o-phenylenediamine (B120857). ias.ac.in For instance, reacting 4-substituted o-phenylenediamines with oxalic acid yields the corresponding 6-substituted-1,4-dihydroquinoxaline-2,3-diones.

This fundamental reaction has been extensively studied and optimized over the years. chim.it The reaction of o-phenylenediamine with oxalic acid dihydrate can be performed at room temperature by simple grinding, yielding 1,4-dihydroquinoxaline-2,3-dione efficiently. researchgate.net

Table 1: Synthesis of 1,4-Dihydroquinoxaline-2,3-dione Derivatives via Condensation
o-Phenylenediamine ReactantDicarbonyl ReactantProductYield (%)Reference
o-PhenylenediamineOxalic acid dihydrate1,4-Dihydroquinoxaline-2,3-dione95 ias.ac.in
4-Nitro-1,2-phenylenediamineOxalic acid dihydrate6-Nitro-1,4-dihydroquinoxaline-2,3-dione92 ias.ac.in
4-Chloro-1,2-phenylenediamineOxalic acid dihydrate6-Chloro-1,4-dihydroquinoxaline-2,3-dione94 ias.ac.in
4-Methyl-1,2-phenylenediamineOxalic acid dihydrate6-Methyl-1,4-dihydroquinoxaline-2,3-dione90 ias.ac.in

Environmentally Benign Synthesis Approaches

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for quinoxalinedione (B3055175) synthesis. ijirt.orgnih.gov These approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption. ijirt.org

One prominent green methodology is the use of solvent-free reaction conditions. An efficient, one-pot synthesis of 1,4-dihydroquinoxaline-2,3-dione derivatives has been achieved by grinding a substituted o-phenylenediamine with oxalic acid in a mortar and pestle at room temperature. ias.ac.inresearchgate.net This method offers excellent atom economy and an operationally simple procedure, eliminating the need for solvents and external heating. ias.ac.in

Other environmentally friendly strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy use. sapub.orgijirt.org This technique has been successfully applied to the synthesis of quinoxalines in minimal or no solvent. ijirt.org

Aqueous Media: Performing the condensation reaction in water instead of organic solvents is another green alternative that minimizes environmental impact. nih.gov

Recyclable Catalysts: The use of solid acid catalysts, such as alumina-supported heteropolyoxometalates or nanocrystalline titania-based sulfonic acid, allows for easy separation from the reaction mixture and reuse, which is both economical and environmentally friendly. nih.govencyclopedia.pub

Table 2: Comparison of Green Synthesis Methods for 1,4-Dihydroquinoxaline-2,3-dione
MethodConditionsAdvantagesReference
Solvent-Free Grindingo-Phenylenediamine, Oxalic acid, Room TemperatureNo solvent, high atom economy, simple procedure, fast reaction ias.ac.in
Microwave IrradiationReactants in ethanol (B145695) or solvent-freeReduced reaction times, energy efficient sapub.orgijirt.org
Aqueous MediumReaction performed in waterAvoids organic solvents, environmentally safe nih.gov
Solid Acid Catalysise.g., Alumina-supported HPAs, Room TemperatureCatalyst is reusable, mild conditions, high yields nih.gov

Specific Strategies for Azido (B1232118) Group Introduction

Once the quinoxaline-2,3-dione scaffold is prepared, the azido group must be introduced at the 6-position. This is typically achieved by starting with a precursor molecule that has a functional group at the 6-position that can be converted into or replaced by an azide (B81097).

Diazotization and Azide Formation

A common and effective method for introducing an azido group onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by reaction with an azide salt. sapub.org This two-step process would begin with the synthesis of 6-amino-1,4-dihydroquinoxaline-2,3-dione.

Formation of Diazonium Salt: The 6-amino derivative is treated with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). This reaction converts the primary amino group into a diazonium salt (-N₂⁺Cl⁻). youtube.com

Reaction with Azide: The resulting diazonium salt is then reacted with an azide source, most commonly sodium azide (NaN₃). The azide ion (N₃⁻) displaces the dinitrogen molecule (N₂), which is an excellent leaving group, to form the final product, 6-azido-1,4-dihydroquinoxaline-2,3-dione. nih.gov

This sequence is a well-established pathway for the synthesis of aryl azides from aryl amines. nih.gov

Nucleophilic Displacement Reactions for Azido Quinoxalinediones

An alternative strategy for introducing the azido group is through a nucleophilic aromatic substitution (SₙAr) reaction. This method requires a quinoxaline-2,3-dione precursor that has a good leaving group, such as a halogen (e.g., -Cl, -Br) or a nitro group (-NO₂), at the 6-position.

In this reaction, the azide ion (N₃⁻) from a salt like sodium azide acts as a nucleophile, attacking the carbon atom bearing the leaving group. nih.gov The electron-withdrawing nature of the quinoxalinedione ring system facilitates this attack, stabilizing the intermediate Meisenheimer complex and allowing for the displacement of the leaving group to yield the 6-azido product. rsc.org For example, reacting 6-chloro-1,4-dihydroquinoxaline-2,3-dione with sodium azide in a polar aprotic solvent like DMF would be a viable route to the target compound. nih.gov

Advanced Synthetic Routes for this compound Derivatives

Modern organic synthesis has provided more sophisticated methods for creating complex molecules. For azido-quinoxalinedione derivatives, these routes can offer novel efficiencies or pathways to unique structures.

One advanced approach involves a tandem oxidative azidation/cyclization reaction. A method has been developed for the synthesis of quinoxalines from N-arylenamines and trimethylsilyl (B98337) azide (TMSN₃) using (diacetoxyiodo)benzene (B116549) as an oxidant. nih.gov This type of one-pot reaction, which forms multiple bonds sequentially, could potentially be adapted to create azido-substituted quinoxaline systems directly, offering a more streamlined synthesis.

Furthermore, the synthesis of complex derivatives often involves using the azido-quinoxalinedione as a building block. For instance, the synthesis of quinoxaline azido reverse nucleosides has been reported, where a quinoxaline moiety is reacted with a protected azido-sugar derivative. nih.gov In another example, a phenylquinoxalines-2(1H)-thione was converted through several steps, including the formation of an azide derivative, which was then coupled with amino acid esters to create more complex molecules. nih.gov These routes highlight the utility of the azido-quinoxaline structure as an intermediate for creating a diverse range of biologically relevant compounds.

One-Pot Synthesis Protocols

One-pot synthesis offers an efficient and streamlined approach to the 1,4-dihydroquinoxaline-2,3-dione core, minimizing the need for isolating intermediates and thereby saving time and resources. researchgate.netias.ac.in The most common method involves the direct condensation of an o-phenylenediamine with oxalic acid. ias.ac.inresearchgate.net This reaction can often be performed under solvent-free conditions by simply grinding the reactants together at room temperature, which aligns with the principles of green chemistry. researchgate.netias.ac.in

For the synthesis of the target compound, this compound, this protocol would necessitate the use of 4-azido-1,2-diaminobenzene as the starting material. The reaction proceeds via a cyclocondensation mechanism to yield the desired heterocyclic product. Various catalysts and reaction conditions have been developed to improve the efficiency of this transformation for analogous structures. chim.it

Table 1: Examples of One-Pot Synthesis for 1,4-dihydroquinoxaline-2,3-dione Derivatives

Starting DiamineReagentConditionsProductYield (%)Reference
o-phenylenediamineOxalic acid dihydrateGrinding, RT, 30 min1,4-dihydroquinoxaline-2,3-dioneHigh researchgate.netias.ac.in
4-methyl-1,2-diaminobenzeneOxalic acidHot aq. HCl6-methyl-1,4-dihydroquinoxaline-2,3-dioneGood researchgate.net
4-chloro-1,2-diaminobenzeneOxalic acidHot aq. HCl6-chloro-1,4-dihydroquinoxaline-2,3-dioneGood researchgate.net
4-nitro-1,2-diaminobenzeneOxalic acidHot aq. HCl6-nitro-1,4-dihydroquinoxaline-2,3-dioneGood researchgate.net

This data illustrates the versatility of the one-pot approach for various substituted quinoxalinediones.

Microwave-Assisted Synthesis of Azido Quinoxalinediones

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. e-journals.inmdpi.com The synthesis of quinoxaline derivatives is well-suited to microwave irradiation, particularly the condensation step between diamines and dicarbonyl compounds. e-journals.in

The application of microwave heating can significantly reduce the time required for the synthesis of the quinoxaline-2,3-dione core from hours to mere minutes. e-journals.innih.gov For the synthesis of azido-substituted quinoxalinediones, a mixture of the appropriate azido-diamine and a dicarbonyl compound in a suitable solvent, or even under solvent-free conditions, can be exposed to microwave irradiation to rapidly produce the target molecule. e-journals.innih.gov This method is noted for its efficiency and adherence to green chemistry principles. e-journals.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Diamine & Dicarbonyl CondensationSeveral hours3.5 minutesExcellent yields (80-90%) e-journals.in
Intramolecular Azido-Reductive Cyclization30 hours1.5 hoursSignificant nih.gov
General Heterocycle SynthesisHours to daysMinutesOften higher yields mdpi.com

Chemo- and Regioselective Azidation Methodologies

Introducing an azide group onto a pre-existing quinoxaline-2,3-dione scaffold requires methods that are both chemo- and regioselective, ensuring the azide is placed at the desired position without reacting with other functional groups in the molecule.

One of the most established methods for regioselective azidation is through the diazotization of a primary aromatic amine, followed by substitution with an azide source. This process would involve synthesizing 6-amino-1,4-dihydroquinoxaline-2,3-dione first. The amino group can then be treated with a diazotizing agent like sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperatures to form a diazonium salt. nih.gov Subsequent treatment of this intermediate with sodium azide (NaN₃) would yield the target this compound. This classical approach offers excellent regiocontrol, as the position of the azide is determined by the initial position of the amino group.

Another powerful chemo- and regioselective method involves the nucleophilic substitution of a suitable leaving group. For instance, a related analogue, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide, has been synthesized by treating the corresponding sulfonyl chloride with sodium azide. researchgate.net This reaction demonstrates the high chemoselectivity of the azide anion, which preferentially displaces the chloride on the sulfonyl group. A similar strategy could be envisioned where a halo- or nitro-substituted quinoxalinedione undergoes nucleophilic aromatic substitution with an azide source, although this may require activating conditions.

More modern approaches, such as copper-catalyzed C-H azidation using reagents like trimethylsilyl azide, also offer pathways for direct azidation, potentially providing alternative regioselective routes to these compounds. chim.it

Chemical Reactivity and Transformations of the Azido Group in 6 Azido 1,4 Dihydroquinoxaline 2,3 Dione

Photochemical Reactivity of the Azido (B1232118) Moiety

Upon irradiation with ultraviolet (UV) light, the azido group in compounds like ANQX undergoes facile decomposition, losing a molecule of dinitrogen (N₂) to generate a highly reactive intermediate known as a nitrene. nih.gov This nitrene is the linchpin for subsequent reaction pathways that define the photochemical reactivity of the parent molecule.

The absorption of UV light provides the necessary energy to cleave the bond between the first and second nitrogen atoms of the azide (B81097), leading to the extrusion of N₂ gas and the formation of a singlet nitrene. nih.gov This species is characterized by a nitrogen atom with a lone pair of electrons and an empty p-orbital, making it highly electrophilic and reactive. The generated nitrene can then follow several competing reaction pathways, primarily intramolecular cyclization or intermolecular reactions with nearby molecules. nih.govlibretexts.org

The general scheme for the photolysis of ANQX can be summarized as follows:

ReactantConditionIntermediateProducts
ANQX (1)UV LightHighly Reactive Nitrene (2)FQX (3) (Intramolecular) or Covalent Adduct (4) (Intermolecular)

Table 1: Photochemical Reaction Pathways of ANQX. nih.govlibretexts.org

In the absence of a suitable intermolecular reaction partner, the generated nitrene can react within the same molecule. For ANQX, a prominent intramolecular reaction pathway involves the nitrene attacking the adjacent nitro group. This leads to a cyclization reaction, forming a new five-membered ring. The product of this intramolecular rearrangement of ANQX is libretexts.orgresearchgate.nettulane.eduoxadiazolo[3,4-g]quinoxaline-6,7(5H,8H)-dione 1-oxide, a compound referred to as FQX. nih.govlibretexts.org This reaction is efficient and results in a structurally distinct molecule with different biological properties. For instance, FQX is a low-affinity antagonist of AMPA receptors, whereas ANQX is a high-affinity antagonist before photolysis. libretexts.org

The high reactivity of the photogenerated nitrene also enables it to react with molecules in its immediate vicinity. This intermolecular pathway is the basis for the use of compounds like ANQX as photoaffinity labels. When ANQX is bound to a biological target, such as the ligand-binding core of a receptor, UV irradiation generates the nitrene which can then form a stable, covalent bond with a nearby amino acid residue. libretexts.orgresearchgate.netwikipedia.org Studies with the GluR2 AMPA receptor ligand-binding core have shown that the nitrene formed from ANQX reacts specifically with the glutamate (B1630785) residue at position 705 (Glu705) to form a covalent adduct. nih.govlibretexts.org This irreversible binding effectively inactivates the receptor, making ANQX a valuable tool for studying receptor dynamics and function. libretexts.orgwikipedia.org The specificity of this reaction is notable, as the nitrene does not promiscuously cross-link with other nearby residues. libretexts.org

Reaction TypeReactantsKey FeatureProduct
IntramolecularANQX NitreneNitrene attacks adjacent nitro groupFQX
IntermolecularANQX Nitrene + GluR2 ReceptorNitrene attacks Glu705 residueCovalent ANQX-GluR2 Adduct

Table 2: Comparison of Intra- and Intermolecular Reactions of Photolyzed ANQX. nih.govlibretexts.org

Thermal Decomposition and Rearrangement Mechanisms

While photochemical activation is a common method to induce reactivity in aryl azides, thermal decomposition provides an alternative pathway. Generally, the thermal decomposition of aromatic azides proceeds through the initial loss of N₂ to form a nitrene intermediate, similar to the photochemical process. The stability of aryl azides varies, with some decomposing at elevated temperatures. researchgate.net The mechanism often involves the homolysis of the N-N₂ bond as the initial, rate-limiting step. rsc.org

For 6-azido-1,4-dihydroquinoxaline-2,3-dione, it is expected that heating would lead to the extrusion of nitrogen gas and the formation of the corresponding nitrene. The subsequent fate of this thermally generated nitrene would likely mirror the photochemical pathways, including intramolecular cyclization or intermolecular reactions, depending on the reaction conditions and the presence of other reactive species. The specific temperature required for decomposition and the precise kinetic parameters for this compound are not extensively documented, but the general mechanism for aryl azide thermolysis provides a strong predictive framework. researchgate.netrsc.org

Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The azido group is a classic 1,3-dipole and can readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, most notably alkynes. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne yields a triazole ring. While the thermal reaction often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), the discovery of copper(I) catalysis has revolutionized this transformation. wikipedia.orgorganic-chemistry.org

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.org This reaction is highly efficient and regiospecific, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov The reaction is typically carried out under mild conditions, often in aqueous solvents, and is tolerant of a wide variety of functional groups. organic-chemistry.orgnih.gov Given the presence of the azide functionality, this compound is an excellent candidate for CuAAC reactions, allowing it to be "clicked" onto molecules containing a terminal alkyne. This provides a powerful method for synthesizing more complex derivatives, bioconjugates, and functional materials. researchgate.net

Reaction NameKey FeaturesProduct Regioselectivity
Thermal Huisgen CycloadditionHigh temperature, mixture of productsMixture of 1,4- and 1,5-isomers
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Mild conditions, Cu(I) catalyst, high yieldExclusively 1,4-isomer

Table 3: Comparison of Thermal and Copper-Catalyzed Azide-Alkyne Cycloadditions. wikipedia.orgnih.gov

Reduction of the Azido Functionality to Amino Derivatives

The azido group can be efficiently reduced to a primary amino group (-NH₂), providing a synthetic route to amino-substituted quinoxalinediones. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of reagents and methods.

Common methods for the reduction of aryl azides include:

Catalytic Hydrogenation: This method involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is a clean and high-yielding reaction, with nitrogen gas and water as the only byproducts.

Staudinger Reaction: The reaction of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), forms a phosphazide (B1677712) intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and the corresponding phosphine oxide.

Reduction with Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst can also be used to reduce azides to amines. researchgate.net

The reduction of this compound would yield 6-amino-1,4-dihydroquinoxaline-2,3-dione. This amino derivative can serve as a precursor for the synthesis of a wide range of other functionalized quinoxalinediones through reactions characteristic of primary aromatic amines, such as diazotization or acylation. nih.gov

Chemoselective Transformations Utilizing Azido Group Protection Strategies

Detailed research into the chemoselective transformations of this compound through the strategic protection of its azido group is a specialized area of study. While the broader field of azide chemistry and protecting group strategies is well-established, specific applications to this particular quinoxaline (B1680401) derivative are not extensively documented in publicly available scientific literature.

The general principles of azido group protection involve the reversible conversion of the azide into a less reactive functional group. This allows for chemical manipulations at other sites of the molecule that would otherwise be incompatible with the highly reactive nature of the azide. Following the desired transformation, the protecting group is removed to regenerate the azido functionality for subsequent reactions.

Conceptually, a number of protecting group strategies could be applied to this compound. These hypothetical strategies are based on established methodologies for the protection of aromatic azides. The selection of an appropriate protecting group would depend on the specific reaction conditions required for the subsequent transformation, ensuring the stability of the protected azide under those conditions.

Hypothetical Protection Strategies:

A common strategy for the temporary protection of azides involves their conversion to phosphazenes (also known as iminophosphoranes) through the Staudinger reaction with phosphines. This transformation would yield a more stable intermediate, allowing for a range of subsequent chemical modifications.

Protecting Group StrategyReagents and Conditions for ProtectionReagents and Conditions for Deprotection
Phosphazene Formation (Staudinger Reaction) Triphenylphosphine (PPh₃) or other triarylphosphines in an inert solvent (e.g., THF, Dichloromethane) at room temperature.Mild acid hydrolysis or treatment with specific reagents to cleave the P-N bond and regenerate the azide.
Triazole Formation (Click Chemistry) Reaction with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole ring.While generally stable, specific conditions for the retro-click reaction could potentially be employed for deprotection, though this is less common.

Detailed Research Findings:

Despite extensive searches of chemical literature, specific research articles detailing the application of these or other azido group protection strategies specifically on this compound for the purpose of chemoselective transformations could not be located. The available literature primarily focuses on the synthesis of various quinoxaline-2,3-dione derivatives and their biological activities, without delving into the nuanced synthetic strategies involving the protection of an azido substituent at the 6-position.

Therefore, while the principles of such transformations are well-understood in organic chemistry, their direct application and the resulting specific research findings, including reaction yields, optimal conditions, and characterization of intermediates for this compound, remain an area for future investigation. The generation of a detailed data table based on experimental results is not possible at this time due to the absence of this specific data in the surveyed scientific domain.

Structural Analysis and Conformational Studies of 6 Azido 1,4 Dihydroquinoxaline 2,3 Dione Derivatives

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. For quinoxaline-2,3-dione derivatives, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

While the specific crystal structure for 6-azido-1,4-dihydroquinoxaline-2,3-dione is not extensively documented in readily available literature, analysis of related quinoxaline-2,3-dione structures provides significant insights. For instance, the parent compound, 1,4-dihydroquinoxaline-2,3-dione, and its benzo-annulated analog, 1,4-dihydrobenzo[g]quinoxaline-2,3-dione, have been studied. nih.gov These studies reveal a nearly planar molecular geometry for the bicyclic core. nih.gov The dione (B5365651) tautomer is the predominant form in the solid state, characterized by distinct C=O bond lengths. nih.gov

In the crystal lattice of these derivatives, molecules are typically organized into layered structures through extensive intermolecular N-H···O hydrogen bonds, forming a three-dimensional network. nih.gov The introduction of a substituent at the 6-position, such as the azido (B1232118) group, is expected to influence the crystal packing and intermolecular interactions, potentially altering the stacking arrangement and unit cell parameters. The crystal structures of other complex heterocyclic systems fused with quinoxalines have also been resolved, confirming the utility of this technique in assigning unambiguous chemical architectures. mdpi.com

Table 1: Representative Crystallographic Data for a Related Quinoxaline (B1680401) Derivative

ParameterValue for 1,4-dihydrobenzo[g]quinoxaline-2,3-dione
FormulaC12H8N2O2
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)3.8299 (3)
b (Å)17.029 (1)
c (Å)14.453 (1)
β (°)93.18 (1)
Volume (ų)939.9 (1)
Data adapted from studies on related quinoxaline structures. nih.gov

**4.2. Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the identity and purity of newly synthesized compounds and for elucidating their molecular structure in various states.

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals for the protons and carbons in the molecule.

¹H NMR: In a typical ¹H NMR spectrum of a 6-substituted-1,4-dihydroquinoxaline-2,3-dione, the aromatic protons on the benzene (B151609) ring appear as a set of multiplets or distinct doublets and doublets of doublets, depending on the substitution pattern. ias.ac.in The two N-H protons of the dione ring typically give rise to a broad singlet in the downfield region (around 10-12 ppm in DMSO-d₆), indicating their acidic nature. ias.ac.inresearchgate.net For the 6-azido derivative, the protons H-5, H-7, and H-8 would show specific splitting patterns and chemical shifts influenced by the electron-withdrawing nature of the azido group.

¹³C NMR: The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons (C-2 and C-3) in the range of 155-160 ppm. ias.ac.in The carbons of the aromatic ring would appear between 115 and 140 ppm. The carbon atom directly attached to the azido group (C-6) is expected to have its chemical shift significantly influenced by the nitrogen atoms. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for the complete and unambiguous assignment of all proton and carbon signals. ceon.rs

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-NH, 4-NH~11.5 (s, 2H)-
C-2, C-3-~157.0
C-4a, C-8a-~128.0
H-5~7.3 (d)~118.0
C-6-~139.0
H-7~7.1 (dd)~112.0
H-8~7.0 (d)~119.0
Note: Values are estimations based on data from related quinoxaline-2,3-dione derivatives in DMSO-d₆. ias.ac.ins=singlet, d=doublet, dd=doublet of doublets.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azido (-N₃) group, which typically appears in the region of 2100-2160 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibrations of the dione moiety are expected to produce strong bands around 1680-1710 cm⁻¹. researchgate.net The N-H stretching vibrations of the amide groups will be visible as a broad band in the 3100-3300 cm⁻¹ region. researchgate.net Additionally, C=C stretching vibrations from the aromatic ring are expected in the 1450-1600 cm⁻¹ range. nih.gov

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching3100-3300 (Broad)
Azide (B81097) (-N₃)Asymmetric Stretching2100-2160 (Strong, Sharp)
C=O (Amide)Stretching1680-1710 (Strong)
C=C (Aromatic)Stretching1450-1600
Data based on typical functional group absorption regions. nih.govresearchgate.net

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₅N₅O₂), the calculated molecular weight is approximately 203.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 203. A characteristic fragmentation pattern would involve the loss of a nitrogen molecule (N₂) from the azido group, resulting in a significant fragment ion at m/z ≈ 175. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. semanticscholar.org In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be detected at m/z ≈ 204. ias.ac.inresearchgate.net

Molecular Modeling and Computational Approaches for Conformational Analysis

Molecular modeling and computational chemistry serve as powerful complements to experimental techniques for studying molecular structure and conformation. montclair.edu Methods like Density Functional Theory (DFT) can be used to optimize the geometry of this compound and calculate various molecular properties.

Computational studies on related quinazoline (B50416) scispace.com and other bicyclic systems montclair.edu have demonstrated the utility of these approaches. For the 6-azido derivative, computational analysis can:

Predict Conformational Preferences: Although the quinoxaline-dione core is relatively rigid, calculations can determine the preferred orientation of the azido group relative to the aromatic ring.

Analyze Electronic Properties: DFT calculations can provide insights into the electronic structure, including the distribution of electron density, molecular orbital energies (HOMO-LUMO), and the electrostatic potential map. This information is valuable for predicting the molecule's reactivity.

Simulate Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts and IR vibrational frequencies. Comparing these simulated spectra with experimental data can aid in the structural confirmation of the compound.

These computational approaches provide a deeper understanding of the molecule's intrinsic properties that are not always accessible through experimental methods alone.

Applications of 6 Azido 1,4 Dihydroquinoxaline 2,3 Dione in Advanced Chemical Synthesis

Development of Chemical Probes and Ligands (e.g., Photoreactive Probes)

The aryl azide (B81097) group is a well-established photoaffinity labeling (PAL) moiety. researchgate.net Upon irradiation with UV light, it forms a highly reactive nitrene intermediate that can insert non-specifically into nearby chemical bonds (such as C-H or N-H bonds) of a target protein, forming a stable, covalent linkage. researchgate.net This property allows researchers to permanently tag and identify the binding sites of ligands within biological systems.

6-Azido-1,4-dihydroquinoxaline-2,3-dione, particularly in combination with other substituents, has been utilized for this purpose. A notable example is 6-azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione (B1247648) (ANQX) , which has been developed as a photoreactive antagonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. ANQX serves as an important biological probe to irreversibly inactivate AMPA receptors, enabling detailed studies of receptor structure and function. researchgate.net The quinoxaline-2,3-dione core provides the binding affinity for the receptor, while the 6-azido group acts as the photoreactive cross-linking agent.

The general mechanism for photoaffinity labeling using an aryl azide like this compound is depicted below:

StepProcessDescription
1. Binding Reversible binding of the probe to the target protein's active site.The quinoxaline-dione core directs the molecule to the intended receptor binding pocket.
2. Photoactivation Irradiation with UV light.The aryl azide absorbs a photon, leading to the extrusion of nitrogen gas (N₂).
3. Intermediate Formation Generation of a highly reactive singlet nitrene.This species can undergo intersystem crossing to a more stable triplet nitrene.
4. Covalent Insertion The nitrene intermediate reacts with amino acid residues in the binding site.This forms a stable, covalent bond, permanently labeling the protein.

This technique is invaluable for identifying ligand-protein interactions and elucidating the molecular basis of drug action. nih.gov

Precursors for Novel Heterocyclic Systems

The azide functional group is exceptionally useful for the synthesis of nitrogen-containing heterocycles, most notably through 1,3-dipolar cycloaddition reactions. researchgate.net The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org This reaction provides a highly efficient and regiospecific route to 1,4-disubstituted 1,2,3-triazoles. tcichemicals.com

This compound is an ideal precursor for creating novel hybrid molecules where the quinoxaline-2,3-dione core is linked to another molecular fragment through a stable triazole ring. This modular approach allows for the rapid generation of compound libraries for screening purposes. sigmaaldrich.com The reaction involves treating the azido-quinoxaline-dione with a terminal alkyne in the presence of a copper(I) catalyst.

General Reaction Scheme:

Reactants: this compound and a terminal alkyne (R-C≡CH).

Catalyst: A source of Copper(I), often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate.

Product: A 6-(4-substituted-1H-1,2,3-triazol-1-yl)-1,4-dihydroquinoxaline-2,3-dione.

This strategy can be used to synthesize a wide variety of derivatives, as shown in the table below.

Alkyne Reactant (R-C≡CH)Resulting Heterocyclic SystemPotential Application Area
Phenylacetylene6-(4-Phenyl-1H-1,2,3-triazol-1-yl) derivativeMedicinal Chemistry
Propargyl alcohol6-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl) derivativeDrug Discovery (improved solubility)
N-propargyl-phthalimidePhthalimide-containing triazole derivativeChemical Biology Probes

Beyond CuAAC, other cycloadditions with electron-deficient alkenes or strained alkynes (in copper-free click reactions) can also be employed, further expanding the range of accessible heterocyclic systems. wikipedia.orgnih.gov

Derivatization Strategies for Functional Materials

The same click chemistry principles that make this compound a valuable precursor for heterocycles also enable its use in the development of functional materials. The azide group can be used to covalently attach the quinoxaline-dione moiety to polymers or surfaces.

This derivatization strategy typically involves a two-step process:

Functionalization of a Substrate: A polymer backbone, nanoparticle surface, or microarray slide is functionalized with terminal alkyne groups.

Click Reaction: The alkyne-functionalized material is treated with this compound under CuAAC conditions to immobilize the molecule onto the substrate.

This approach has been used with other azido-functionalized heterocycles to create photoresponsive polymers and other smart materials. beilstein-journals.org By attaching the quinoxaline-dione unit, which has known biological and photophysical properties, materials could be designed for applications in biosensing, targeted drug delivery, or as specific affinity matrices for protein purification.

Role in the Synthesis of Biologically Relevant Structures

The synthesis of nucleoside analogues containing an azido (B1232118) group is a common strategy in medicinal chemistry. However, the typical synthetic routes involve the coupling of a heterocyclic base with a sugar that already contains the azido group. For instance, studies have shown the synthesis of 5'-azido-dideoxynucleosides by condensing quinazoline-2,4(1H,3H)-diones (a closely related scaffold) with a protected 5-azido-sugar derivative. researchgate.net In these cases, the azide is part of the sugar moiety, not the heterocyclic base.

Therefore, this compound is not a direct precursor for azido-containing nucleosides in the conventional sense, as the glycosylation reaction would typically occur at the N1 or N4 positions, not involving the C6-azido group. The more established route to quinoxaline-based azido-nucleosides involves using a non-azidated quinoxaline-dione and an azido-functionalized sugar. researchgate.net

Quinoxaline (B1680401) derivatives have been identified as inhibitors of various enzymes, such as apoptosis signal-regulated kinase 1 (ASK1). nih.gov Furthermore, the 1,2,3-triazole ring, formed via click chemistry, is a well-known pharmacophore present in numerous enzyme inhibitors, including HIV protease inhibitors. tcichemicals.com

Consequently, this compound serves as a valuable starting material for a modular synthesis of potential enzyme inhibitors. Through a CuAAC reaction, the azido-quinoxaline-dione can be coupled with a diverse range of alkynes bearing different functional groups. This allows for the systematic exploration of the chemical space around the quinoxaline core to optimize binding to an enzyme's active site. The resulting quinoxaline-triazole conjugates represent a class of compounds with significant potential for the development of novel enzyme inhibitors.

The most prominent application of the quinoxaline-2,3-dione scaffold is in the development of antagonists for ionotropic glutamate (B1630785) receptors, including the NMDA and AMPA subtypes. nih.govias.ac.in These receptors are crucial for synaptic transmission, and their antagonists are investigated for treating neurodegenerative disorders and epilepsy.

Structure-activity relationship (SAR) studies have demonstrated that substituents on the benzene (B151609) ring of the quinoxaline-dione core are critical for potency and selectivity. nih.gov this compound is a key compound in this context for two primary reasons:

Direct Activity: As mentioned previously, 6-azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione (ANQX) is itself a potent AMPA receptor antagonist. researchgate.net

Synthetic Intermediate: The azido group is a synthetic precursor to the amino group (–NH₂). The reduction of an aryl azide to an aniline (B41778) is a high-yielding and clean reaction, typically achieved through catalytic hydrogenation or with reagents like triphenylphosphine (B44618). Many potent NMDA and AMPA receptor antagonists feature a 6-amino or 6,7-diamino substitution pattern. Therefore, this compound is a logical and valuable intermediate for the synthesis of these amino-substituted antagonists. scilit.comnih.gov

The table below summarizes the antagonist potencies of several representative quinoxaline-2,3-dione derivatives, highlighting the importance of substitutions on the benzene ring.

CompoundReceptor Target(s)Potency
6,7-Dichloro-5-nitro-QX (ACEA 1021)NMDA (Glycine site) / non-NMDAK_b ≈ 6-8 nM (NMDA) / K_b = 0.9-1.5 µM (non-NMDA) nih.gov
6,7-Dinitro-QX (DNQX)AMPA / KainateIC₅₀ = 0.74 µM ([³H]AMPA binding) nih.gov
6-(1H-imidazol-1-yl)-7-nitro-QX (YM90K)AMPAK_i = 0.084 µM nih.gov
6-Azido-7-nitro-QX (ANQX)AMPAPotent photoreactive antagonist researchgate.net

This demonstrates that this compound is not only a useful synthetic building block but also part of a class of highly active neurological agents.

Future Research Directions and Unexplored Avenues for 6 Azido 1,4 Dihydroquinoxaline 2,3 Dione Chemistry

Discovery of Novel Synthetic Methodologies

The traditional synthesis of the 1,4-dihydroquinoxaline-2,3-dione core often involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with oxalic acid or its derivatives. researchgate.netwikipedia.org A key future direction lies in developing novel, more efficient, and environmentally benign synthetic routes to 6-Azido-1,4-dihydroquinoxaline-2,3-dione.

Future research could focus on:

One-Pot Synthesis: Developing a one-pot reaction where 4-azido-1,2-diaminobenzene is directly condensed with an oxalic acid derivative under green conditions. ias.ac.inresearchgate.net This would streamline the process, reduce waste, and potentially improve yields.

Catalyst Development: Investigating novel catalysts, such as recyclable solid acid catalysts or biocatalysts, to facilitate the cyclization step under milder conditions. nih.govmdpi.com This approach aligns with the principles of green chemistry.

Late-Stage Azidation: An alternative strategy involves the synthesis of the 1,4-dihydroquinoxaline-2,3-dione core first, followed by the introduction of the azide (B81097) group. This could be achieved via diazotization of a corresponding 6-amino precursor followed by substitution with an azide source, such as sodium azide. chim.it Research into optimizing this late-stage functionalization would provide a versatile route to various 6-substituted analogs.

A comparative table of potential synthetic approaches is presented below.

MethodologyPrecursorsPotential Catalyst/ConditionsKey Advantages
One-Pot Condensation 4-Azido-1,2-diaminobenzene, Oxalic AcidGrinding, Microwave irradiation, Bentonite clay K-10High atom economy, reduced reaction time, solvent-free. ias.ac.inmdpi.com
Catalytic Cyclization 4-Azido-1,2-diaminobenzene, Diethyl oxalateCerium (IV) ammonium (B1175870) nitrate (B79036) (CAN), Phenylphosphinic acidMild reaction conditions, high yield, catalyst reusability. chim.it
Late-Stage Azidation 6-Amino-1,4-dihydroquinoxaline-2,3-dioneNaNO₂, HCl; followed by NaN₃Access to diverse precursors, modular approach.

Exploration of Undiscovered Reactivity Modes

The true potential of this compound lies in the unique reactivity conferred by the azide functional group. This area remains largely unexplored and offers fertile ground for chemical innovation.

Key avenues for exploration include:

Cycloaddition Reactions: The azide group is a perfect handle for [3+2] cycloaddition reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"). Investigating the reactivity of the compound in forming triazole-linked conjugates could lead to new materials and bioconjugates.

Staudinger Ligation: The reaction of the azide with phosphines to form an aza-ylide, which can then be trapped, is a powerful tool for forming amide bonds under mild conditions. Exploring this ligation for peptide synthesis or modification is a promising direction.

Photoreactivity: A related compound, 6-Azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione (B1247648) (ANQX), is a known photoreactive antagonist. nih.gov It is crucial to investigate the photochemistry of this compound. Upon photostimulation, the azide could generate a highly reactive nitrene intermediate, capable of C-H insertion or other rearrangements, providing a pathway to novel molecular structures.

Reduction to Amine: The reduction of the azido (B1232118) group to a primary amine would provide a key intermediate, 6-Amino-1,4-dihydroquinoxaline-2,3-dione. This amine could then serve as a versatile point for further functionalization, such as acylation or Schiff base formation. ijpda.org

Reaction TypeReagent/ConditionPotential ProductApplication Area
Azide-Alkyne Cycloaddition Terminal Alkyne, Cu(I) catalyst1,2,3-Triazole derivativeBioconjugation, Materials Science
Staudinger Ligation Triphenylphosphine (B44618), EsterAmide derivativePeptide Synthesis, Chemical Biology
Photolysis UV light (e.g., 254 nm)Nitrene intermediateC-H Functionalization, Cross-linking
Reduction H₂, Pd/C or Staudinger reduction6-Amino derivativeSynthesis of further derivatives

Integration into Complex Molecular Architectures and Hybrid Compounds

The ability to integrate this compound into larger, more complex structures is a significant area for future research. Its bifunctional nature—possessing both the reactive azide and the biologically relevant quinoxalinedione (B3055175) core—makes it an attractive building block.

Future research should target:

Polymer Conjugation: Utilizing click chemistry to graft the molecule onto polymer backbones, creating functional materials with tailored electronic or biological properties.

Bioconjugation: Linking the compound to biomolecules such as peptides, proteins, or nucleic acids. This could be used to develop probes for studying biological systems, leveraging the quinoxalinedione core's potential interactions with receptors. nih.gov

Medicinal Chemistry Scaffolding: Employing the compound as a scaffold in drug discovery. The azide can be used to connect to other pharmacophores, creating hybrid molecules with potentially synergistic activities. The quinoxaline-dione core itself is found in compounds targeting various biological receptors. sapub.orgnih.govnih.gov

Supramolecular Chemistry: The planar quinoxaline-dione structure is prone to π–π stacking interactions. nih.gov Future work could explore the design of self-assembling systems where the azide group provides a vector for directional interactions or further functionalization.

Advanced Computational Studies for Predictive Chemistry and Design

Computational chemistry offers powerful tools to predict and understand the behavior of this compound, guiding experimental efforts and accelerating discovery.

Prospective computational studies include:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, optimized geometry, and vibrational frequencies of the molecule. nih.govscispace.com This can provide insights into its stability and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help predict the molecule's reactivity in the unexplored reactions mentioned above. nih.gov The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions. nih.gov

Reaction Pathway Modeling: Simulating the transition states and energy profiles for potential reactions, such as cycloadditions or nitrene formation, can determine their feasibility and guide the choice of optimal experimental conditions.

Molecular Docking: Given the known pharmacological relevance of the quinoxalinedione core, computational docking studies could predict potential binding interactions with biological targets like glutamate (B1630785) receptors, providing a rationale for the design of new bioactive compounds. rsc.org

Computational MethodPredicted PropertySignificance
DFT Geometry Optimization Bond lengths, bond angles, dihedral anglesProvides the most stable 3D structure. researchgate.net
TD-DFT UV-Vis absorption spectraPredicts electronic transitions and color. scispace.com
FMO Analysis (HOMO/LUMO) Electron distribution, energy gapElucidates reactivity and kinetic stability. nih.gov
Molecular Electrostatic Potential (MEP) Electron density distributionIdentifies sites for electrophilic and nucleophilic attack.

By systematically pursuing these avenues of research, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for synthesis, materials science, and medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Azido-1,4-dihydroquinoxaline-2,3-dione, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via condensation of 1,2-diamines with α-diketones in solvents like ethanol or methanol under reflux. Purification via recrystallization or column chromatography is critical. Purity validation requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure and absence of byproducts. Thermal gravimetric analysis (TGA) can assess thermal stability during synthesis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : To confirm the azide (-N₃) position and dihydroquinoxaline backbone.
  • Infrared (IR) spectroscopy : To identify the azide stretch (~2100 cm⁻¹) and carbonyl groups.
  • X-ray crystallography : For unambiguous structural elucidation, particularly to study steric effects of the azide group.
  • Mass spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .

Q. What are the stability considerations for handling and storing this compound?

  • Methodological Answer : The azide group is photolabile and thermally sensitive. Storage should be in amber vials under inert gas (e.g., argon) at -20°C. Stability assessments via accelerated aging studies (e.g., 40°C/75% relative humidity) combined with HPLC monitoring can quantify degradation kinetics. Differential scanning calorimetry (DSC) identifies phase transitions affecting stability .

Advanced Research Questions

Q. How does the azide group influence click chemistry applications of this compound?

  • Methodological Answer : The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates. Reaction optimization involves varying copper catalysts (e.g., Cu(I)Br vs. TBTA ligands), solvent polarity, and temperature. Kinetic studies using in situ IR or NMR track reaction progress. Computational modeling (DFT) predicts regioselectivity in triazole formation .

Q. What computational approaches predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates HOMO-LUMO gaps to assess electrophilicity of the azide group. Molecular dynamics (MD) simulations model solvation effects on reactivity. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the quinoxaline ring) with bioactivity, guiding derivative design .

Q. How can factorial design optimize derivatization reactions of this compound?

  • Methodological Answer : A 2³ factorial design tests variables like temperature (25–60°C), catalyst loading (0.1–1 mol%), and solvent (DMF vs. THF). Response surface methodology (RSM) identifies optimal conditions for yield and selectivity. ANOVA analyzes the significance of each factor, reducing experimental iterations .

Q. How should conflicting bioactivity data in studies of this compound derivatives be resolved?

  • Methodological Answer : Reproducibility checks under standardized assay conditions (e.g., cell line consistency, pH control) are critical. Meta-analysis of dose-response curves across studies identifies outliers. Redesign experiments using orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanisms. Critical literature reviews should assess whether contradictions arise from methodological variability (e.g., impurity profiles) .

Theoretical and Framework Considerations

Q. What conceptual frameworks guide research on this compound’s mechanism of action?

  • Methodological Answer : Research should align with established theories in quinoxaline chemistry, such as the role of hydrogen bonding in kinase inhibition or azide redox behavior in prodrug activation. Mechanistic studies might employ stopped-flow spectroscopy to capture intermediate states or isotopic labeling (e.g., ¹⁵N-azide) to track reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.